molecular formula C14H8N2O2 B3230642 1,10-Phenanthroline-4,7-dicarbaldehyde CAS No. 130897-87-9

1,10-Phenanthroline-4,7-dicarbaldehyde

Cat. No.: B3230642
CAS No.: 130897-87-9
M. Wt: 236.22 g/mol
InChI Key: HCJOBZLFARGFLG-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-dicarbaldehyde: is an organic compound with the molecular formula C14H8N2O2 . It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form strong complexes with metal ions. This compound is characterized by the presence of two aldehyde groups at the 4 and 7 positions of the phenanthroline ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4,7-dicarbaldehyde can be synthesized through the oxidation of 1,10-phenanthroline-4,7-dimethyl . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to aldehyde groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline-4,7-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydrazines, mild acidic or basic conditions.

Major Products Formed:

    Oxidation: 1,10-Phenanthroline-4,7-dicarboxylic acid.

    Reduction: 1,10-Phenanthroline-4,7-dimethanol.

    Substitution: Various imines and hydrazones depending on the substituents used.

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-4,7-dicarbaldehyde primarily involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can participate in various catalytic and redox reactions, influencing the reactivity and selectivity of the processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1,10-phenanthroline-4,7-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJOBZLFARGFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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